

Spectroscopic and Synthetic Profile of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-(2S)-Gly-4-pyranoyl*

Cat. No.: *B1293150*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for **Boc-(2S)-Gly-4-pyranoyl**, a valuable building block in medicinal chemistry and peptide synthesis. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic data based on analogous compounds and outlines a robust experimental workflow for its synthesis and characterization.

Compound Identity and Properties

Boc-(2S)-Gly-4-pyranoyl, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid derivative. The incorporation of the tetrahydropyran ring introduces conformational rigidity and alters the lipophilicity of peptide scaffolds, making it a subject of interest in drug design.

Property	Value	Reference
CAS Number	711017-85-5	[1]
Molecular Formula	C ₁₂ H ₂₁ NO ₅	[2]
Molecular Weight	259.30 g/mol	[2]
Appearance	White to off-white solid	[2]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-(2S)-Gly-4-pyranoyl**. These predictions are derived from the analysis of structurally related compounds, including Boc-glycine and various cyclic amino acid derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	br s	1H	-COOH
~5.1	d	1H	-NH-
~4.2	m	1H	α -CH
~3.9	m	2H	Pyran -CH ₂ O- (axial)
~3.3	m	2H	Pyran -CH ₂ O- (equatorial)
~2.0	m	1H	Pyran -CH-
~1.6	m	2H	Pyran -CH ₂ - (axial)
~1.4	s	9H	Boc -C(CH ₃) ₃
~1.3	m	2H	Pyran -CH ₂ - (equatorial)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~175	-COOH
~155	Boc C=O
~80	Boc -C(CH ₃) ₃
~67	Pyran -CH ₂ O-
~55	α -CH
~40	Pyran -CH-
~32	Pyran -CH ₂ -
~28	Boc -C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad	O-H stretch (Carboxylic Acid)
~3340	Medium	N-H stretch (Amide)
~2950	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid & Boc)
~1520	Strong	N-H bend (Amide II)
~1160	Strong	C-O stretch (Ester & Ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Technique	Mode	Expected m/z	Assignment
Electrospray Ionization (ESI)	Positive	260.14	[M+H] ⁺
	Positive	282.12	[M+Na] ⁺
	Positive	204.11	[M-C ₄ H ₉ O] ⁺
	Negative	258.13	[M-H] ⁻

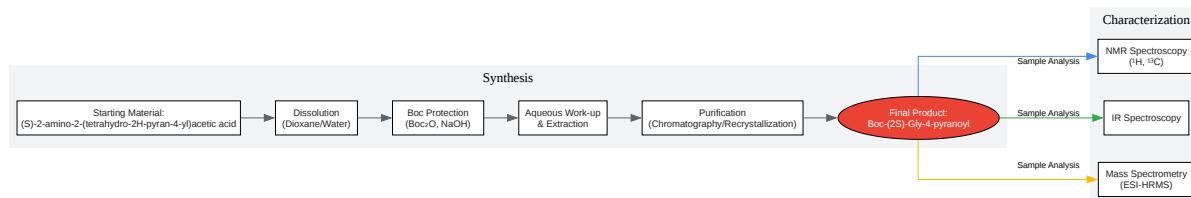
Experimental Protocols

The following sections detail representative procedures for the synthesis and spectroscopic characterization of **Boc-(2S)-Gly-4-pyranoyl**.

Synthesis of Boc-(2S)-Gly-4-pyranoyl

This procedure is a general representation of the Boc-protection of an amino acid.

- Dissolution: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 eq.) is dissolved in a 1:1 mixture of dioxane and water.
- Basification: The solution is cooled to 0 °C in an ice bath, and sodium hydroxide (2.5 eq.) is added to adjust the pH to ~10.
- Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in dioxane is added dropwise to the reaction mixture at 0 °C.
- Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate.
- Acidification: The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with a cold 1 M HCl solution.
- Extraction: The product is extracted with ethyl acetate (3x).


- Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure **Boc-(2S)-Gly-4-pyranoyl**.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a KBr plate or using an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **Boc-(2S)-Gly-4-pyranoyl**.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for **Boc-(2S)-Gly-4-pyranoyl**.

This guide provides a foundational understanding of the expected spectroscopic characteristics and a practical approach to the synthesis of **Boc-(2S)-Gly-4-pyranoyl**. Researchers are encouraged to use this information as a starting point for their own experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid | CAS 711017-85-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Boc-(2S)-Gly-4-pyranoyl | CymitQuimica [cymitquimica.com]
- 3. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]

- 5. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BOC-Glycine(4530-20-5) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293150#spectroscopic-data-for-boc-2s-gly-4-pyranoyl-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com